molecular formula C16H12N4O3 B3054025 N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide CAS No. 5773-97-7

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide

Cat. No.: B3054025
CAS No.: 5773-97-7
M. Wt: 308.29 g/mol
InChI Key: OXORPMPLPMXZQH-UHFFFAOYSA-N
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Description

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide (CAS 5773-97-7) is a heterocyclic compound with a molecular formula of C₁₆H₁₀N₄O₃ and a molecular weight of 306.28 g/mol (corrected from , which erroneously states C₁₂H₁₀O₃). It features a chromen-2-ylidene scaffold linked via an imino group to a pyridine-4-carboxamide moiety. Key physical properties include a melting point of 214°C, predicted boiling point of 371.1±17.0°C, and density of 1.263±0.06 g/cm³ .

Properties

IUPAC Name

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORPMPLPMXZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347797
Record name N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-97-7
Record name N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide typically involves the condensation of 3-carbamoylchromen-2-ylideneamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenylidene moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine and chromenylidene derivatives.

Scientific Research Applications

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-carboxamide derivatives are widely studied for their pharmacological and materials science applications. Below is a detailed comparison:

Structural Analogues in Drug Discovery

a) 2-[(Cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide
  • Structure : Pyridine-4-carboxamide core with cyclopropylcarbonyl and 4-methoxypyridin-3-yl substituents.
  • Application : Validated as a GSK-3β inhibitor for Alzheimer’s disease (AD) treatment via structure-based virtual screening .
  • Key Difference : Lacks the chromen system, but the 4-methoxy group enhances CNS permeability compared to the target compound.
b) NB480 (N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide)
  • Structure : Pyrrolo[2,3-c]pyridine core with a 7-oxo group and aryl carbamoyl side chain.
  • Application : Dual BET/HDAC inhibitor with epigenetic modulation activity .
c) N-(Adamantan-1-yl)pyridine-4-carboxamide
  • Structure : Pyridine-4-carboxamide substituted with a bulky adamantyl group.
  • Application : Used in coordination chemistry (e.g., manganese complexes) and phase-transition dielectric materials .
  • Key Difference : Adamantyl group improves thermal stability but reduces solubility compared to the target compound’s chromen system.

Chlorinated Derivatives

a) 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide
  • Structure : Chloro and methoxy substituents on pyridine and phenyl rings.
  • Application : Research tool in kinase inhibition studies .

Thienopyridine Carboxamides

a) 3-Amino-4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
  • Structure: Thieno[2,3-b]pyridine core with chloro and aryl substituents.
  • Application : Investigated for anticancer and antimicrobial properties .
  • Key Difference: Thienopyridine systems exhibit stronger π-π stacking interactions than chromen derivatives, altering binding kinetics.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Features Applications
N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide 306.28 214 Chromen-imino linkage, carbamoyl Antimicrobial, anticoagulant (hypothesized)
2-[(Cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide ~320 (estimated) N/A Methoxy group, CNS permeability GSK-3β inhibition for AD
NB480 ~450 (estimated) N/A Pyrrolopyridine, dual BET/HDAC inhibition Epigenetic therapy
N-(Adamantan-1-yl)pyridine-4-carboxamide ~330 (estimated) N/A Bulky adamantyl, thermal stability Dielectric materials
2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide 270.76 N/A Chloro substituent, electrophilic Kinase inhibition

Research Findings and Insights

  • Structural Influence on Bioactivity: The chromen group in the target compound may confer fluorescence and selective binding to serine proteases (e.g., thrombin), unlike adamantyl or thienopyridine derivatives .
  • Solubility vs. Stability : Chlorinated derivatives () exhibit higher lipophilicity, favoring membrane penetration but risking metabolic toxicity. The target compound’s carbamoyl group may balance solubility and stability.
  • Synthetic Accessibility: Amide coupling () is a common synthetic route for pyridine-carboxamides. The target compound’s chromen-imino linkage likely requires specialized condensation steps.

Biological Activity

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant case studies and research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C12H10N4O3
  • CAS Number : 5773-97-7
  • Molecular Weight : 202.21 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 3-carbamoylchromen-2-ylideneamine with pyridine-4-carboxylic acid or its derivatives. The reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the amide bond effectively.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in non-covalent interactions, leading to the inhibition or modulation of target activities. Specific pathways and molecular interactions may vary based on the biological context .

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including those related to this compound, exhibit significant anticancer properties. For instance, certain derivatives have been shown to inhibit ribonucleotide reductase activity, a crucial enzyme in DNA synthesis, with IC50 values in the low micromolar range. These compounds demonstrated notable antitumor activity in vivo against L1210 leukemia models, prolonging survival times significantly when administered at appropriate dosages .

Anti-inflammatory and Antimicrobial Activities

This compound has also been explored for its anti-inflammatory and antimicrobial properties. Studies have shown that related chromeno[3,2-c]pyridines exhibit varying degrees of antimicrobial activity against different bacterial strains. For example, some derivatives demonstrated high antibacterial activity against pathogens isolated from clinical samples .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have revealed promising results. Certain analogs have shown effectiveness in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. One study highlighted a potent MAO B inhibitor derived from similar structures with an IC50 value of 0.89 μM, demonstrating protective effects in neuroblastoma cell lines exposed to amyloid-beta toxicity .

Comparative Analysis

A comparative analysis of N-[(3-carbamoylchromen-2-ylidene)amino]pyridine derivatives reveals distinct biological profiles based on substitution patterns on the pyridine ring:

Compound NameBiological ActivityIC50 Value (μM)Notes
N-[3-carbamoylchromen-2-ylidene]aminopyridineAnticancer1.0 - 1.4Inhibits ribonucleotide reductase
N-[5-(methylamino)-pyridine]Anticancer1.3Significant survival prolongation in mice
N-[5-(allylamino)-pyridine]Anticancer1.4Effective in L1210 leukemia model
N-[Chromeno derivatives]AntimicrobialVariesHigh activity against multiple strains

Case Studies

  • In Vivo Studies : A study involving the administration of pyridine derivatives to L1210 leukemia-bearing mice demonstrated that specific compounds could significantly enhance survival rates compared to control groups .
  • Neuroprotection : In vitro studies using SH-SY5Y neuroblastoma cells showed that certain derivatives could improve cell viability under oxidative stress induced by amyloid-beta peptides, highlighting their potential for treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide and its derivatives?

A multi-step synthesis approach is typically employed, involving:

  • Schiff base formation : Condensation of pyridine-4-carboxamide derivatives with chromen-2-ylidene precursors under reflux conditions using ethanol or methanol as solvents.
  • Cyclization : Ultrasonic-assisted green synthesis methods (e.g., using thioglycolic acid for thiazolidinone ring formation) to enhance reaction efficiency and yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol. Key characterization techniques include FT-IR, 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry .

Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:

  • Data collection : Use a Rigaku Mercury2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
  • Structure solution : Employ direct methods via SHELXS-97 for phase determination .
  • Refinement : Least-squares refinement using SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • FT-IR : Identify carbonyl (C=O, ~1680 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups.
  • NMR : 1H^1 \text{H} NMR signals for pyridine protons (~8.5–7.5 ppm) and chromen-ylidene protons (~6.5–5.5 ppm). 13C^{13} \text{C} NMR confirms carboxamide (C=O, ~165 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to optimize the anti-inflammatory activity of this compound?

  • Dataset preparation : Collect IC50_{50} values (converted to log10_{10}) from in vitro anti-inflammatory assays (e.g., COX-2 inhibition).
  • Alignment and minimization : Use VLife MDS to align molecules based on common pharmacophores and minimize energy with the Merck Molecular Force Field (MMFF94) .
  • Model validation : Cross-validate using a leave-one-out approach and assess predictive r2r^2 values. Contour maps (steric, electrostatic) guide structural modifications, such as introducing electron-withdrawing groups at the chromen-ylidene moiety .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Replicate experiments in parallel using validated cell lines (e.g., RAW 264.7 macrophages) and enzyme-based assays (e.g., COX-2 inhibition).
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant (p<0.05p < 0.05) differences between IC50_{50} values .

Q. How does molecular docking elucidate the compound’s interaction with therapeutic targets like kinases or COX-2?

  • Target preparation : Retrieve 3D structures from the PDB (e.g., 5KIR for COX-2) and prepare via AutoDock Tools (remove water, add polar hydrogens).
  • Docking workflow : Use AutoDock Vina with a grid box centered on the active site (20 Å × 20 Å × 20 Å).
  • Key interactions : Hydrogen bonds between the carboxamide group and Arg120/Arg499 (COX-2) or π-π stacking with pyridine and Tyr355 .

Q. What crystallographic challenges arise when analyzing metal complexes of this compound?

  • Disorder handling : Refine disordered solvent molecules (e.g., water) using SQUEEZE in PLATON.
  • Twinned crystals : Apply the TWINABS correction for data collected from non-merohedral twins.
  • Metal coordination : Validate Mn(II) or Fe(III) octahedral geometry via bond-valence sum (BVS) calculations in OLEX2 .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Substitution patterns : Systematically vary substituents at the chromen-ylidene (e.g., -Cl, -CF3_3) and pyridine (e.g., -NH2_2, -OCH3_3) positions.
  • Activity cliffs : Use Molecule Diversity descriptors (e.g., topological polar surface area) to identify non-linear SAR trends.
  • Data curation : Employ KNIME workflows to integrate biological activity, physicochemical properties, and synthetic feasibility .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Use SwissADME to predict bioavailability (Lipinski’s Rule of Five), blood-brain barrier penetration, and CYP450 inhibition.
  • Solubility : ALOGPS estimates logP (~2.5) and aqueous solubility (~0.1 mg/mL) based on structural fragments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide
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N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide

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